molecular formula C13H20O B14889803 6-(tert-Butyl)-2,3,4-trimethylphenol

6-(tert-Butyl)-2,3,4-trimethylphenol

Cat. No.: B14889803
M. Wt: 192.30 g/mol
InChI Key: IBFSAMQOXINELW-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2,3,4-trimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group and three methyl groups attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2,3,4-trimethylphenol can be achieved through several methods. One common method involves the alkylation of 2,3,4-trimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2,3,4-trimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

6-(tert-Butyl)-2,3,4-trimethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.

    Industry: It is used as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.

Mechanism of Action

The antioxidant properties of 6-(tert-Butyl)-2,3,4-trimethylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

    2,4,6-Tri-tert-butylphenol: Known for its high steric hindrance and stability.

Uniqueness

6-(tert-Butyl)-2,3,4-trimethylphenol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain applications where other antioxidants may not perform as well.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

6-tert-butyl-2,3,4-trimethylphenol

InChI

InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)12(14)10(3)9(8)2/h7,14H,1-6H3

InChI Key

IBFSAMQOXINELW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)O)C(C)(C)C

Origin of Product

United States

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